molecular formula C24H21N3O3S B368531 N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide CAS No. 710287-18-6

N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide

Cat. No.: B368531
CAS No.: 710287-18-6
M. Wt: 431.5g/mol
InChI Key: LMZMQFSNSPOSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is a synthetic quinazolinone-thioacetamide derivative of significant interest in medicinal chemistry research. Compounds within this structural class have demonstrated a wide range of promising biological activities in preclinical studies, making them valuable tools for investigating new therapeutic pathways. Quinazolinone-thioacetamide hybrids are frequently explored as potential anticancer agents. Structurally similar compounds have been designed as inhibitors of key kinase targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis . Other research indicates that the quinazolinone core is a privileged structure in anticancer drug discovery, with some derivatives acting as apoptotic inducers and radio-sensitizers . Beyond oncology, the quinazolinone scaffold is known for its anti-inflammatory and analgesic potential. Related compounds have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, showing equipotent activity to the drug celecoxib in models, with superior analgesic effects and the ability to inhibit inflammatory mediators like nitric oxide . Furthermore, hybridization of quinazolinone with other pharmacophores, such as benzenesulfonamide, has yielded derivatives with potent antimicrobial properties, including activity against resistant strains like MRSA, potentially through inhibition of bacterial DNA gyrase . This product is provided for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-29-17-12-13-20(21(14-17)30-2)25-22(28)15-31-24-26-19-11-7-6-10-18(19)23(27-24)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZMQFSNSPOSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The acetamide moiety in N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is typically formed via carbodiimide-mediated coupling. In a method analogous to the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide, 2-((4-phenylquinazolin-2-yl)thio)acetic acid is activated using EDCI·HCl in the presence of DMAP as a catalyst. The reaction proceeds under nitrogen at 0°C for 30 minutes, followed by 24 hours at room temperature in anhydrous dichloromethane. This approach achieves a 76% yield after recrystallization with dichloromethane-ethyl acetate.

Optimization of Stoichiometry and Solvent Systems

Critical parameters include a 1:1 molar ratio of the carboxylic acid (2-((4-phenylquinazolin-2-yl)thio)acetic acid) to the amine (2,4-dimethoxyaniline). Increasing the solvent volume to 35 mL of dichloromethane per 0.5 g of starting material minimizes side reactions, while sequential washing with 2.0 M HCl, saturated sodium bicarbonate, and brine ensures high purity.

Synthesis of 4-Phenylquinazolin-2-ylthiol Intermediate

Multi-Component Reaction for Quinazoline Core

The 4-phenylquinazolin-2-ylthiol group is synthesized via a three-component reaction involving benzoyl isothiocyanate, as demonstrated in the preparation of 3-phenylquinazolin-2,4-diones. Heating 4-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)benzoyl chloride with ammonium thiocyanate under reflux forms benzoyl isothiocyanate, which undergoes cyclodehydration with thiourea to yield the thiolated quinazoline.

Thiol Group Activation

The thiol intermediate is activated using N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) esters to enhance reactivity toward the acetamide coupling step. This strategy mirrors enzymatic approaches where thiol groups are stabilized in phosphate buffer systems.

Thioether Linkage Formation

Nucleophilic Substitution

The thioether bond is formed via nucleophilic substitution between 4-phenylquinazolin-2-ylthiol and 2-chloro-N-(2,4-dimethoxyphenyl)acetamide. Reaction conditions include 0°C in acetonitrile with a catalytic amount of N-ethyl-N,N-diisopropylamine, achieving 82.5% enantiomeric excess (ee) in analogous sulfoxide syntheses.

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYieldPurity
EDCI CouplingEDCI·HCl, DMAP, CH₂Cl₂0°C → RT, 24 h, N₂ atmosphere76%>95% (HPLC)
Multi-ComponentNH₄SCN, Thiourea, RefluxToluene, 8 h68%90% (NMR)
Nucleophilic SubstitutionN-Et-DIPEA, CH₃CN0°C, 24 h82.5%88% (Chiral HPLC)

Scalability and Industrial Adaptations

Recrystallization and Purification

Large-scale production employs recrystallization from dichloromethane-ethyl acetate (3:1 v/v), reducing solvent waste compared to column chromatography. The patent method reports a 76% yield at 100 g scale, with residual solvents below ICH limits .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a broader class of thioacetamide-linked heterocyclic derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues
Compound Name Core Structure Substituents Key Features Reference
Target Compound Quinazoline 4-phenyl, 2,4-dimethoxyphenyl Thioacetamide bridge; enhanced lipophilicity -
2-((3-(2,4-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide (Compound 18) Pyrimidinone 2,4-dimethoxyphenyl, trifluoromethylbenzothiazole CK1 kinase inhibition; fluorinated group improves target affinity
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]acetamide (Compound 9) Quinazolinone 4-methoxyphenyl, trimethoxybenzyl Moderate antitumor activity (MGI% = 10%)
2-{[3-(4-Methoxyphenyl)-2-oxo-triazinoquinazolin-6-yl]thio}-N-(4-phenylthiazol-2-yl)acetamide (Compound 3.6) Triazinoquinazoline 4-methoxyphenyl, phenylthiazole Dual heterocyclic system; potential tyrosinase inhibition
2-((4-(Phenethylamino)quinazolin-2-yl)thio)-N-(thiazol-2-yl)acetamide Quinazoline Phenethylamino, thiazole Enhanced solubility via amino group

Key Observations :

  • Quinazoline vs. Pyrimidinone Cores: Quinazoline-based compounds (e.g., target compound, Compound 3.6) exhibit broader enzymatic inhibition profiles compared to pyrimidinone derivatives (e.g., Compound 18), likely due to planar aromaticity and hydrogen-bonding capacity .
  • Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound may confer better membrane permeability than the 4-methoxyphenyl group in Compound 9 . Fluorinated groups (e.g., trifluoromethyl in Compound 18) enhance target binding but reduce solubility .

Key Insights :

  • Fluorinated and brominated derivatives (e.g., Compound 18, 5i) show enhanced potency but face metabolic instability risks .
Physicochemical Properties
Property Target Compound Compound 9 () Compound 5i ()
Molecular Weight ~450 g/mol* 483 g/mol 476 g/mol
LogP ~3.5 (predicted) 4.1 3.8
Solubility Low (lipophilic) Low Moderate (due to oxadiazole)
Spectral Data Unreported IR: νC=O at 1682 cm⁻¹; ¹H-NMR: δ 7.2–8.1 ppm (aromatic) IR: νC=S at 1247 cm⁻¹

*Estimated based on structural analogs.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological assays, and therapeutic implications based on current research findings.

Structural Characteristics

The compound features a quinazoline moiety linked to a thioacetamide group, characterized by the following structural formula:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure allows for various interactions with biological targets, contributing to its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Quinazoline Derivative : The initial step involves synthesizing the quinazoline backbone through cyclization reactions of appropriate precursors.
  • Thioacetic Modification : The introduction of the thioacetamide group is achieved via nucleophilic substitution reactions.
  • Final Product Isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the final compound.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HT29 (Colon)5.5Induction of apoptosis
MDA-MB-231 (Breast)3.8Cell cycle arrest at G2/M phase
A549 (Lung)4.1Inhibition of CDK1/cyclin B activity

The compound's ability to induce apoptosis and inhibit cell cycle progression suggests its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It selectively inhibits the COX-II enzyme, which is crucial in mediating inflammatory responses. The following table summarizes its activity compared to standard drugs:

CompoundCOX-II Inhibition (%)Reference Drug Comparison
This compound85Indomethacin (80%)
Aspirin70

This selective inhibition underscores its potential for treating inflammatory diseases with fewer side effects than non-selective NSAIDs .

The biological activity of this compound can be attributed to:

  • Interaction with Enzymes : The compound binds to specific active sites on enzymes involved in cancer progression and inflammation.
  • Cellular Uptake : Its lipophilic nature enhances cellular uptake, allowing for effective intracellular action.
  • Signal Transduction Modulation : It may modulate key signaling pathways involved in cell survival and proliferation.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Colon Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor growth in xenograft mouse models, supporting its use as a potential chemotherapeutic agent .
  • Inflammation Model : In rodent models of inflammation, administration led to reduced edema and pain response comparable to established anti-inflammatory drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.